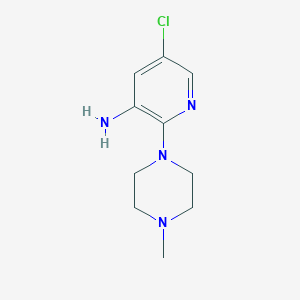
5-Chloro-2-(4-methylpiperazin-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-methylpiperazin-1-yl)pyridin-3-amine is a chemical compound that belongs to the class of substituted pyridines. It is characterized by the presence of a chloro group at the 5-position, a methylpiperazine moiety at the 2-position, and an amine group at the 3-position of the pyridine ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methylpiperazin-1-yl)pyridin-3-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridin-3-amine and 4-methylpiperazine.
Nucleophilic Substitution: The 5-chloropyridin-3-amine undergoes nucleophilic substitution with 4-methylpiperazine under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the chloro group, potentially replacing it with a hydrogen atom.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like triethylamine (TEA) are typical.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Chloro-2-(4-methylpiperazin-1-yl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancers.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-methylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(piperazin-1-yl)pyridin-3-amine
- 2-(4-Methylpiperazin-1-yl)pyridin-3-amine
- 5-Chloro-2-(4-methylpiperazin-1-yl)pyridine
Uniqueness
5-Chloro-2-(4-methylpiperazin-1-yl)pyridin-3-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the methylpiperazine moiety contributes to its potential biological activity.
This compound’s unique structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery and development.
Propiedades
Fórmula molecular |
C10H15ClN4 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
5-chloro-2-(4-methylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H15ClN4/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5,12H2,1H3 |
Clave InChI |
UWAHNPCADVWWPB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


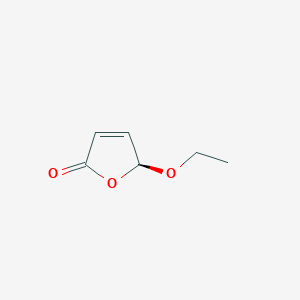

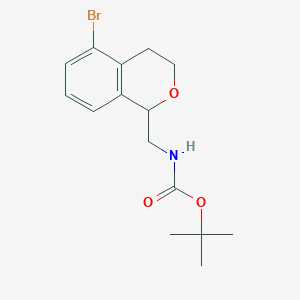
![tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B12833116.png)
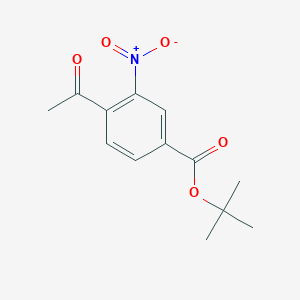
![6-Nitro-1H-benzo[D]imidazol-1-amine](/img/structure/B12833137.png)
![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)
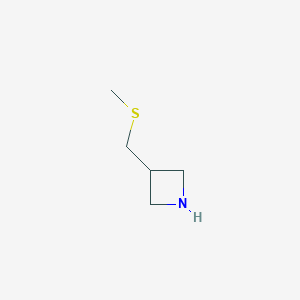
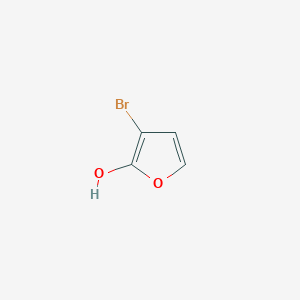
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
![trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)
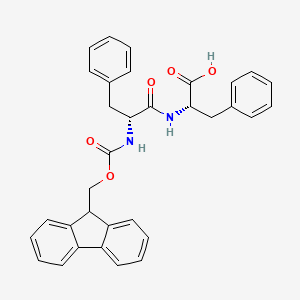
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
